Cas no 68159-09-1 (1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone)
68159-09-1 structure
Product Name:1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone
CAS No:68159-09-1
MF:C9H6ClN3O3
MW:239.615240573883
CID:969311
PubChem ID:100561
Update Time:2025-04-19
1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone
- 1-(3-chloro-6-nitroindazol-1-yl)ethanone
- 1-Acetyl-3-chloro-6-nitroindazole
- BRN 0918776
- Chloro-3 nitro-6 acetyle-1 indazole [French]
- 5-23-06-00192 (Beilstein Handbook Reference)
- DTXSID50218335
- Indazole, 1-acetyl-3-chloro-6-nitro-
- NSC 320032
- Chloro-3 nitro-6 acetyle-1 indazole
- NSC320032
- NSC-320032
- 68159-09-1
-
- Inchi: 1S/C9H6ClN3O3/c1-5(14)12-8-4-6(13(15)16)2-3-7(8)9(10)11-12/h2-4H,1H3
- InChI Key: QDKOMMLWBMJNAX-UHFFFAOYSA-N
- SMILES: ClC1C2C=CC(=CC=2N(C(C)=O)N=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 239.0097688g/mol
- Monoisotopic Mass: 239.0097688g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 80.7Ų
1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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